

ML204 Hydrochloride: A Comparative Guide for TRPC4 Channel Validation

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	ML204 hydrochloride	
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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of **ML204 hydrochloride**'s performance as a chemical probe for the validation of the Transient Receptor Potential Canonical 4 (TRPC4) ion channel. Its efficacy is evaluated against other available alternatives, supported by experimental data and detailed protocols to aid in the design and execution of robust validation studies.

Introduction to TRPC4 and the Need for Selective Probes

Transient Receptor Potential Canonical 4 (TRPC4) is a non-selective cation channel that plays a crucial role in calcium signaling pathways.[1] It is activated downstream of G-protein coupled receptors (GPCRs) and receptor tyrosine kinases, contributing to a variety of physiological processes.[2] The lack of highly potent and selective pharmacological inhibitors for TRPC channels has historically limited the delineation of their specific roles in physiological systems.

[3][4] A well-validated chemical probe is essential for accurately dissecting the function of TRPC4 in both health and disease.[5]

ML204 hydrochloride has emerged as a novel, potent, and selective inhibitor of the TRPC4 channel, making it a valuable tool for in vitro investigations.[6][7] This guide will compare ML204 to other TRPC4 modulators, providing the necessary data and methodologies for researchers to make informed decisions for their TRPC4 validation experiments.



Performance Comparison of TRPC4 Chemical Probes

The following tables summarize the quantitative data for **ML204 hydrochloride** and its alternatives. The data highlights the potency (IC50) and selectivity of each compound, which are critical parameters for a reliable chemical probe.

Table 1: Potency of TRPC4 Inhibitors

Inhibitor	Target(s)	IC50 (TRPC4)	Assay Type	Reference(s)
ML204 hydrochloride	TRPC4/TRPC5	0.96 μΜ	Fluorescent Intracellular Ca2+ Assay	[3][4][7][8]
2.6 - 3.6 μΜ	Whole-Cell Voltage Clamp	[6][7]		
M084	TRPC4/TRPC5	3.7 - 10.3 μΜ	Fluorescent Ca2+ and Membrane Potential Assays	[9][10]
AC1903	TRPC5 (selective)	>100 μM	Patch-clamp	[4][6]
SKF-96365	TRPC Channels (Non-selective)	Varies	Electrophysiolog y	[3][7][11]
2- Aminoethoxydiph enyl borate (2- APB)	TRP Channels (Broad- spectrum)	Varies	Electrophysiolog y	[3][7][11]

Note: IC50 values can vary depending on the specific experimental conditions, cell type, and activation method used. Direct comparison between studies should be made with caution.[7]

Table 2: Selectivity Profile of TRPC4 Probes



Inhibitor	Selectivity Profile	Reference(s)
ML204 hydrochloride	~19-fold selective for TRPC4 over TRPC6. More modest selectivity against TRPC3 and TRPC5 (~9-fold). No significant block of TRPV1, TRPV3, TRPA1, TRPM8, or voltage-gated ion channels.	[3][4][6][8][11]
M084	Selective for TRPC4/C5. Weak inhibition of TRPC3 and no activity at TRPC6, TRPA1, TRPV1, TRPV3, and TRPM8.	[9][10]
AC1903	Highly selective for TRPC5 over TRPC4 and TRPC6.	[2][3][4][6]
SKF-96365	Non-selective TRPC channel blocker.	[3][11]
2-Aminoethoxydiphenyl borate (2-APB)	Broad-spectrum TRP channel modulator.	[3][11]

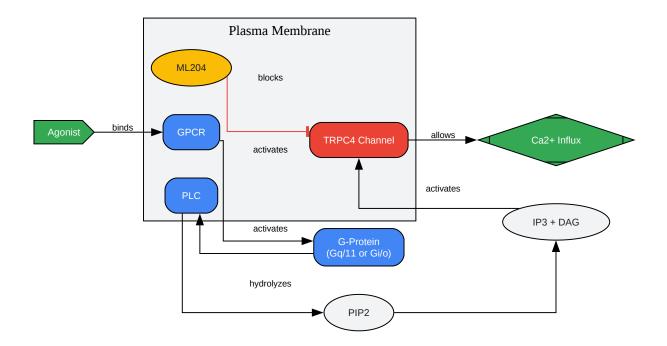
Signaling Pathways and Experimental Workflows

To effectively utilize chemical probes for TRPC4 validation, a thorough understanding of the relevant signaling pathways and experimental procedures is crucial.

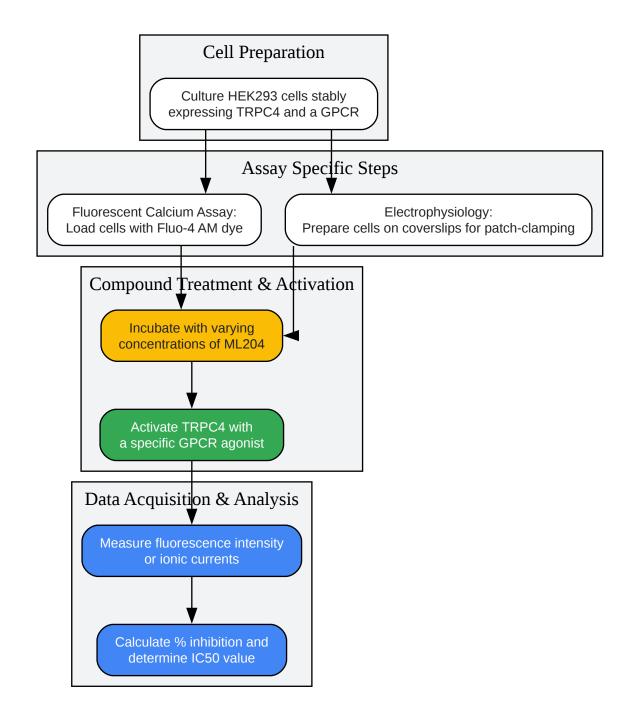
TRPC4 Activation Signaling Pathway

TRPC4 channels are typically activated downstream of G-protein coupled receptors (GPCRs) that couple to the Gq/11 or Gi/o pathways, leading to the activation of Phospholipase C (PLC). [2][9][11][12][13][14][15] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). This signaling cascade ultimately leads to the opening of the TRPC4 channel and an influx of Ca2+.[1][7] ML204 directly blocks the TRPC4 channel, preventing this ion influx.[3][4][6][7][8]









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- To cite this document: BenchChem. [ML204 Hydrochloride: A Comparative Guide for TRPC4 Channel Validation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b609123#ml204-hydrochloride-as-a-chemical-probefor-trpc4-validation]

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